molecular formula C11H13BrClNO2 B3082122 2-bromo-N-(5-chloro-2-methoxyphenyl)butanamide CAS No. 1119451-41-0

2-bromo-N-(5-chloro-2-methoxyphenyl)butanamide

Cat. No.: B3082122
CAS No.: 1119451-41-0
M. Wt: 306.58 g/mol
InChI Key: KOLZULFDJDEYMW-UHFFFAOYSA-N
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Description

2-Bromo-N-(5-chloro-2-methoxyphenyl)butanamide is an organic compound with the molecular formula C11H13BrClNO. It is a solid substance used in various chemical and pharmaceutical applications. The compound is characterized by the presence of a bromine atom, a chlorine atom, and a methoxy group attached to a phenyl ring, along with a butanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(5-chloro-2-methoxyphenyl)butanamide typically involves the bromination of a precursor compound followed by amide formation. One common method includes the bromination of 5-chloro-2-methoxyphenylbutanoic acid, followed by the reaction with an amine to form the desired butanamide. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out under controlled temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amide formation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(5-chloro-2-methoxyphenyl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted amides or thiols.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Bromo-N-(5-chloro-2-methoxyphenyl)butanamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-bromo-N-(5-chloro-2-methoxyphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms, along with the methoxy group, contribute to the compound’s binding affinity and selectivity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(2-methoxy-5-methylphenyl)butanamide
  • 2-Bromo-N-(2-ethyl-6-methylphenyl)butanamide
  • 2-Bromo-N-(4-methylphenyl)butanamide

Uniqueness

2-Bromo-N-(5-chloro-2-methoxyphenyl)butanamide is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The methoxy group also enhances its solubility and interaction with biological targets .

Properties

IUPAC Name

2-bromo-N-(5-chloro-2-methoxyphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO2/c1-3-8(12)11(15)14-9-6-7(13)4-5-10(9)16-2/h4-6,8H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLZULFDJDEYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC(=C1)Cl)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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